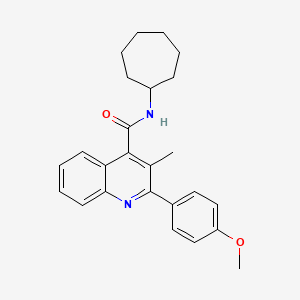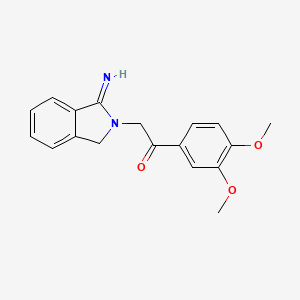methanone](/img/structure/B14951307.png)
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone: is a complex organic compound featuring a quinoline core substituted with a benzodioxole group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is synthesized through a Skraup reaction, involving glycerol, sulfuric acid, and an oxidizing agent.
Introduction of the Benzodioxole Group: The benzodioxole moiety is introduced via a Friedel-Crafts acylation reaction using appropriate benzodioxole derivatives.
Attachment of the Pyrazole Group: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole moieties.
Reduction: Reduction reactions can target the quinoline core, potentially modifying its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted derivatives with various functional groups attached.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industry
Chemical Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Electronics: Employed in the fabrication of organic electronic devices.
作用機序
The mechanism by which 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone exerts its effects involves:
Molecular Targets: The compound targets DNA, enzymes, and proteins, leading to various biological effects.
Pathways Involved: It can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The interaction with DNA can lead to the disruption of replication and transcription processes.
類似化合物との比較
Similar Compounds
2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone: Lacks the dimethyl substitution on the pyrazole ring.
2-(1,3-benzodioxol-5-yl)quinolin-4-ylethanone: Features an ethanone group instead of a methanone group.
Uniqueness
Structural Features: The presence of both benzodioxole and pyrazole moieties in the same molecule provides unique electronic and steric properties.
Biological Activity: The specific substitutions on the pyrazole ring enhance its interaction with biological targets, making it more potent in certain applications.
This detailed article provides a comprehensive overview of 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H17N3O3 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C22H17N3O3/c1-13-9-14(2)25(24-13)22(26)17-11-19(23-18-6-4-3-5-16(17)18)15-7-8-20-21(10-15)28-12-27-20/h3-11H,12H2,1-2H3 |
InChIキー |
RQTRDEQCUJGMHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
![Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate](/img/structure/B14951237.png)
![N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14951240.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B14951250.png)
![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14951262.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
